molecular formula C10H13ClN2O B2826421 1,2,3,4-Tetrahydroisoquinoline-4-carboxamide hydrochloride CAS No. 2044837-92-3

1,2,3,4-Tetrahydroisoquinoline-4-carboxamide hydrochloride

Cat. No.: B2826421
CAS No.: 2044837-92-3
M. Wt: 212.68
InChI Key: OVBXQQXQNJXRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroisoquinoline-4-carboxamide hydrochloride (CAS No. 2044837-92-3) is a synthetic tetrahydroisoquinoline derivative with the molecular formula C₁₀H₁₃ClN₂O and a molecular weight of 212.68 g/mol . The compound features a carboxamide group at the 4-position of the tetrahydroisoquinoline scaffold, with a hydrochloride salt enhancing its solubility and stability.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-10(13)9-6-12-5-7-3-1-2-4-8(7)9;/h1-4,9,12H,5-6H2,(H2,11,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBXQQXQNJXRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroisoquinoline-4-carboxamide hydrochloride can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form an intermediate iminium ion, which then cyclizes to produce the tetrahydroisoquinoline core . Another method involves the Bischler-Napieralski reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to generate the desired product .

Industrial Production Methods

Industrial production of 1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline derivatives .

Scientific Research Applications

Pharmacological Applications

  • Antimalarial Activity
    Recent studies have highlighted the antimalarial properties of tetrahydroisoquinoline derivatives. A series of compounds derived from 1,2,3,4-tetrahydroisoquinoline-4-carboxamide showed potent activity against multiple resistant strains of Plasmodium falciparum. These compounds were effective in inhibiting gametocyte development and exhibited a favorable structure-activity relationship (SAR) that guided the optimization of lead compounds for further development as antimalarial agents .
  • Kappa Opioid Receptor Antagonists
    Another significant application is in the development of kappa opioid receptor antagonists. Compounds derived from 1,2,3,4-tetrahydroisoquinoline have shown selectivity and potency in binding to kappa opioid receptors. For instance, one compound demonstrated a binding affinity with a KeK_e value of 0.37 nM and was highly selective compared to mu and delta opioid receptors. This specificity suggests potential therapeutic applications in managing pain and addiction .
  • Neuroprotective Effects
    The neuroprotective properties of tetrahydroisoquinoline derivatives have been explored in the context of neurodegenerative diseases. These compounds exhibit activity against various pathogens and have shown promise in treating conditions like Alzheimer's disease. Their ability to modulate neurotransmitter systems could provide new avenues for therapeutic interventions .

Chemical Synthesis and Derivatives

The synthesis of 1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride can be achieved through various methods that emphasize enantiomeric purity. Recent advancements have introduced chemoenzymatic approaches that yield high enantiomeric excess (ee) values for carboxylic acid derivatives of tetrahydroisoquinoline . This method enhances the potential for developing chiral drugs with improved efficacy and safety profiles.

Case Study 1: Antimalarial Compound Development

A study conducted on a series of tetrahydroisoquinolone derivatives revealed their effectiveness against resistant strains of malaria. The research involved extensive SAR studies that identified key structural features contributing to their biological activity. The findings led to the selection of promising candidates for preclinical trials aimed at developing new antimalarial therapies .

Case Study 2: Kappa Opioid Receptor Antagonists

Research focused on tetrahydroisoquinoline derivatives as kappa opioid receptor antagonists demonstrated their potential in pain management. The lead compound identified showed significant selectivity and potency, paving the way for clinical trials aimed at evaluating its efficacy in treating pain without the addictive properties associated with other opioids .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and functional differences between the target compound and similar tetrahydroisoquinoline derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Findings
1,2,3,4-Tetrahydroisoquinoline-4-carboxamide hydrochloride (Target) C₁₀H₁₃ClN₂O 212.68 4-carboxamide, HCl salt Undisclosed; potential intermediate or therapeutic candidate
1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ hydrochloride () C₁₉H₂₃ClN₂O₂ 358.86 6,7-dimethoxy, 4’-dimethylaminophenyl High analgesic/anti-inflammatory activity; superior therapeutic index vs. NSAIDs
(1R,4R)-4,6-Dihydroxy-1-(hydroxymethyl)-N-methyl-THIQ hydrochloride () C₁₁H₁₆ClNO₃ 245.70 4,6-dihydroxy, hydroxymethyl, N-methyl Pharmaceutical reference standard; stereospecific activity likely
N-(Oxan-4-yl)-THIQ-3-carboxamide hydrochloride () C₁₅H₂₁ClN₂O₂ 296.79 3-carboxamide, oxan-4-yl group Larger substituent; computational properties: H-bond donors=3, PSA=50.4 Ų
T60186: DDR inhibitor () C₂₆H₂₄F₃N₅O₂ 515.50 Trifluoromethyl, pyrimidin-5-yl, 7-carboxamide Discoidin Domain Receptor (DDR) inhibitor; oncology applications

Key Observations :

  • Substituent Position : The target compound’s 4-carboxamide group distinguishes it from analogs like ’s 3-carboxamide derivative, which may alter receptor binding or metabolic stability.
  • Salt Forms : Hydrochloride salts (Target, ) improve aqueous solubility compared to free bases (e.g., ’s 3-carboxamide analog).

Pharmacological and Therapeutic Comparisons

Analgesic/Anti-Inflammatory Activity

The compound in (6,7-dimethoxy-THIQ derivative) demonstrates 20–30% greater analgesic potency than metamizole sodium and diclofenac in rodent models, with a therapeutic index exceeding traditional NSAIDs. This highlights the importance of methoxy and aryl substituents in enhancing activity .

Cancer Therapeutics

Compounds like T60186 () incorporate trifluoromethyl and pyrimidinyl groups to target tyrosine kinases, critical in cancer signaling. The target compound’s simpler structure may lack such specificity but could serve as a scaffold for further derivatization .

Reference Standards

The (1R,4R)-stereoisomer in is used in pharmaceutical quality control, emphasizing the role of stereochemistry in biological activity. The target compound’s undefined stereochemistry (if present) could limit its utility in regulated applications .

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-4-carboxamide hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

1,2,3,4-Tetrahydroisoquinoline-4-carboxamide hydrochloride has been studied for various biological activities, including:

  • Antitumor Activity : The compound has demonstrated efficacy in inhibiting cancer cell proliferation through modulation of apoptotic pathways and interaction with Bcl-2 family proteins.
  • Antimicrobial Properties : It exhibits activity against a range of bacterial strains, including those resistant to conventional antibiotics.
  • Neuroprotective Effects : Research indicates that it may protect neuronal cells by modulating neurotransmitter systems and inhibiting enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) .

The mechanism by which 1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride exerts its biological effects involves several pathways:

  • Neurotransmitter Modulation : The compound increases levels of neurotransmitters like dopamine and serotonin by inhibiting their degrading enzymes. This activity is crucial for its potential use in treating neurodegenerative disorders .
  • Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2 .
  • Inhibition of Enzymatic Activity : It has been found to inhibit New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance, thereby enhancing the efficacy of existing antibiotics .

Antitumor Studies

A series of substituted tetrahydroisoquinoline derivatives were evaluated for their ability to bind to Bcl-2 proteins. One such derivative showed a Ki value of 5.2 µM against Bcl-2, indicating strong binding affinity and potential as an anticancer agent . Furthermore, compounds derived from this scaffold have been shown to induce apoptosis in Jurkat cells in a dose-dependent manner .

Antimicrobial Studies

The compound's structural analogs were tested against resistant strains of Plasmodium falciparum, showing significant activity against gametocyte development but not affecting liver stages. This highlights its potential as a lead compound in antimalarial drug development .

Neuroprotective Studies

In models of neurodegeneration, 1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated protective effects against neuronal cell death induced by oxidative stress. This suggests their utility in treating conditions such as Parkinson's disease .

Data Summary

The following table summarizes the biological activities and relevant research findings associated with 1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride:

Biological ActivityMechanism of ActionReference
AntitumorInduces apoptosis via Bcl-2 inhibition
AntimicrobialInhibits NDM-1 enzyme activity
NeuroprotectiveModulates neurotransmitter systems
AntimalarialActive against P. falciparum gametocytes

Q & A

Q. Example Protocol :

React phenylethylamine with a carboxamide-containing aldehyde in HCl/ethanol at 60°C for 12 hours.

Isolate the product via recrystallization (yield: ~65%, purity: >95% by HPLC) .

Basic: How is the structural characterization of this compound performed, and which spectroscopic methods are most effective?

Answer:
Characterization typically combines:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns protons and carbons in the tetrahydroisoquinoline core and carboxamide group (e.g., δ 7.2–7.4 ppm for aromatic protons; δ 170 ppm for the carbonyl carbon) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 213.08 for C₁₀H₁₃ClN₂O) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the hydrochloride salt .

Methodological Tip : Use deuterated DMSO for solubility in NMR, and compare with PubChem or ECHA datasets for validation .

Advanced: What strategies are employed to resolve contradictions in biological activity data across different studies?

Answer:
Discrepancies in activity (e.g., varying IC₅₀ values) can arise from:

  • Assay Conditions : Differences in cell lines, pH, or incubation time. Normalize data using reference standards (e.g., ECHA guidelines) .
  • Structural Isomerism : Enantiomeric purity impacts target binding. Use chiral HPLC to verify stereochemistry .
  • Pharmacokinetic Variability : Adjust for bioavailability differences by comparing plasma concentration-time curves in in vivo models .

Case Study : A 2024 study resolved conflicting dopamine receptor binding data by correlating logP values (1.8 vs. 2.3) with membrane permeability differences .

Advanced: How do structural modifications (e.g., substituent variations) impact the compound’s pharmacokinetics and target interactions?

Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl) : Enhance metabolic stability but reduce solubility. For example, chloro-substituted analogs show 3x longer half-life in hepatic microsomes .
    • Methoxy Groups : Improve blood-brain barrier penetration (e.g., 6,7-dimethoxy derivatives exhibit 40% higher CNS uptake) .

Q. SAR Table :

Substituent PositionPharmacokinetic EffectBiological Activity (IC₅₀, nM)
4-CarboxamideHigh solubility120 (Dopamine D2)
6-ChloroIncreased logP85 (Dopamine D2)
7-MethoxyEnhanced BBB penetration95 (MAO-B)

Data derived from in vitro assays and molecular docking studies .

Advanced: What computational methods are used to model interactions between this compound and biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding stability to targets like dopamine receptors. Use AMBER or GROMACS with force fields (e.g., CHARMM36) .
  • Docking Studies (AutoDock Vina) : Identify key residues (e.g., Asp114 in D2 receptor) for hydrogen bonding with the carboxamide group .
  • QSAR Models : Relate substituent electronic parameters (Hammett σ) to activity. A 2023 model achieved = 0.89 for MAO-B inhibition .

Validation : Cross-check with experimental IC₅₀ values and mutagenesis data .

Basic: What are the recommended storage and handling protocols to ensure compound stability?

Answer:

  • Storage : Keep at –20°C in airtight, light-resistant containers to prevent hydrolysis of the carboxamide group .
  • Handling : Use inert atmosphere (N₂/Ar) during weighing to avoid moisture absorption. Confirm purity via TLC before use in sensitive assays .

Advanced: How can researchers address low yield in the final step of carboxamide functionalization?

Answer:
Low yields (<50%) often stem from:

  • Incomplete Activation : Pre-activate the carboxylic acid with HOBt/DCC before coupling with amines .
  • Steric Hindrance : Use microwave-assisted synthesis (80°C, 30 min) to improve accessibility of the 4-position .

Q. Optimized Protocol :

React 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid with SOCl₂ to form acyl chloride.

Couple with NH₃ gas in THF at 0°C (yield: 78%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.